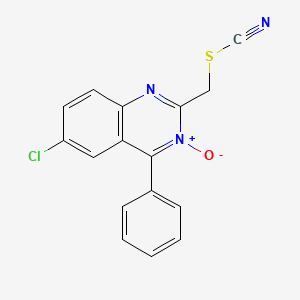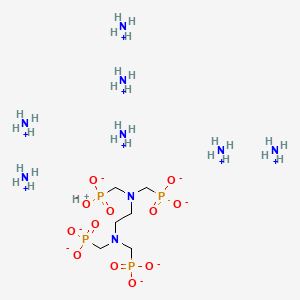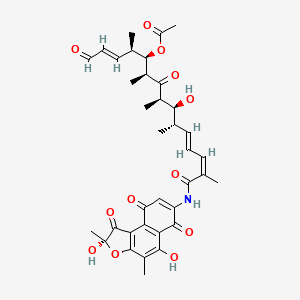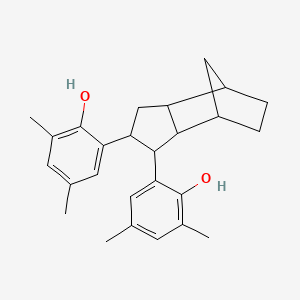
2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is an organic compound with the molecular formula C26H32O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core and two xylenol groups. This compound is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The xylenol groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tricyclodecane dimethanol dimethacrylate
- Octahydro-4,7-methano-1H-indene derivatives
Uniqueness
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
93920-18-4 |
|---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-15(3)25(27)21(9-13)20-12-19-17-5-6-18(11-17)23(19)24(20)22-10-14(2)8-16(4)26(22)28/h7-10,17-20,23-24,27-28H,5-6,11-12H2,1-4H3 |
InChI Key |
AJYZDMPJXLEGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CC3C4CCC(C4)C3C2C5=CC(=CC(=C5O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


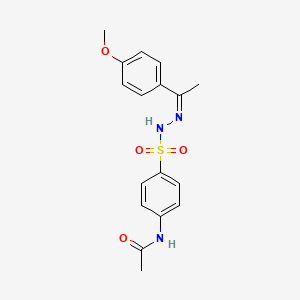


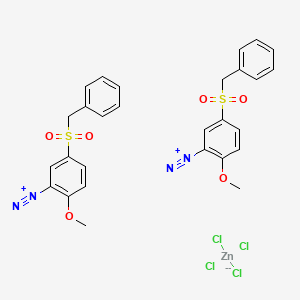
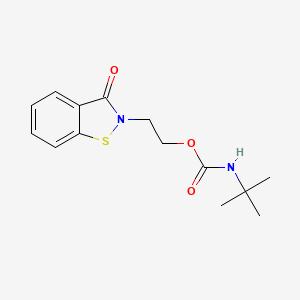
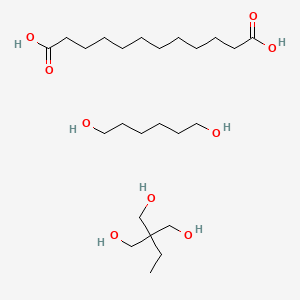


![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)

